molecular formula C25H20ClN3O6 B2798484 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380568-00-3

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2798484
CAS No.: 380568-00-3
M. Wt: 493.9
InChI Key: BDGHERFNISOYKI-UHFFFAOYSA-N
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Description

The compound 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic prop-2-enamide derivative characterized by a cyano group at the α-position and two distinct aromatic substituents. Its structure features:

  • Aryl group at position 3: A 3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl moiety, where a 2-chlorophenylmethyl ether is attached to the 3-position of a methoxy-substituted benzene ring.
  • Amide substituent: An N-(2-methoxy-4-nitrophenyl) group, combining a nitro group at the para position and a methoxy group at the ortho position on the aromatic ring.

Its structural complexity necessitates advanced crystallographic tools for characterization, such as SHELX and WinGX .

Properties

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O6/c1-33-22-10-7-16(12-24(22)35-15-17-5-3-4-6-20(17)26)11-18(14-27)25(30)28-21-9-8-19(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGHERFNISOYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitro group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Variations and Implications

Compound Name Substituent on Methoxy Group (Position) Nitro Group Position Other Functional Groups Potential Implications
Target Compound: 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide 2-Chlorophenyl (3-position), 4-Methoxy (4-position) 4-Nitro (on N-aryl) 2-Methoxy (on N-aryl) Enhanced steric hindrance from ortho-methoxy; electron-withdrawing nitro may improve stability .
(E)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide 4-Chlorophenyl (4-position), 5-Methoxy 4-Nitro (on N-aryl) None Para-substituted chlorophenyl may increase lipophilicity; nitro at para position could enhance π-π stacking .
(E)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide 2-Chlorophenyl (4-position), 3-Methoxy 2-Nitro (on N-aryl) None Ortho-nitro group may reduce steric bulk but increase torsional strain; meta-methoxy alters electronic distribution .
(E)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide 2-Chlorophenyl (4-position), 5-Ethoxy 2-Nitro (on N-aryl) Ethoxy (vs. methoxy) Ethoxy’s longer chain increases hydrophobicity; may alter metabolic clearance .
(E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3-Methoxy, 2-Hydroxy None Trifluoromethyl (on N-aryl) Hydroxy group introduces H-bonding potential; trifluoromethyl enhances electronegativity and bioavailability .

Key Observations

Nitro Group Placement: A para-nitro group (as in ) maximizes resonance stabilization, whereas ortho-nitro (target compound, ) may sterically clash with adjacent substituents, affecting conformation .

Hydroxy groups () introduce polarity and H-bond donor capacity, critical for interactions with hydrophilic binding pockets .

Electronic Effects: The trifluoromethyl group in is strongly electron-withdrawing, which may stabilize negative charges in enzymatic active sites. Cyano and nitro groups in the target compound synergize to delocalize electron density, possibly modulating reactivity in nucleophilic environments .

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